2-Methyl-5-(thiophen-3-YL)phenol
Description
Contextualizing 2-Methyl-5-(thiophen-3-YL)phenol within Contemporary Organic Synthesis and Advanced Materials Research
In the realm of organic synthesis, the phenol-thiophene scaffold serves as a crucial intermediate. For instance, it is instrumental in the synthesis of diarylureas, which have shown activity as CB1 receptor allosteric modulators. The synthesis of such complex molecules often relies on coupling reactions like the Suzuki-Miyaura cross-coupling to form the critical heteroaryl-aryl bond.
From a materials science perspective, thiophene-based molecules are integral to the development of organic electronics. The electronic properties of the thiophene (B33073) ring, combined with the functionality of the phenol (B47542) group, make these compounds promising for applications in this field. Research into thiophene-containing bent-core molecules has demonstrated their potential in creating liquid-crystalline blue phases with wide temperature ranges, which are significant for optoelectronic applications. mdpi.com
Overview of Strategic Research Gaps Addressed by this compound Investigations
A primary challenge in organic synthesis is the development of efficient and selective methods for functionalizing aromatic compounds. Investigations into molecules like this compound contribute to bridging this gap by providing versatile platforms for creating complex molecular architectures. The development of novel multicomponent reactions, for example, offers an efficient pathway to structurally diverse molecules. acs.orgacs.org
Furthermore, in materials science, there is a continuous demand for new materials with tailored properties. The functionalization of the phenol group in phenol-thiophene compounds allows for the fine-tuning of their electronic and physical characteristics. This is particularly relevant in the development of materials for high-temperature thermal insulation and hydrophobic applications, where the incorporation of specific functional groups can significantly enhance performance. acs.org
Academic Significance and Theoretical Implications of Thiophene-Substituted Phenol Derivatives
The academic importance of thiophene-substituted phenol derivatives lies in their role as model systems for understanding fundamental chemical principles. The interaction between the electron-rich thiophene ring and the phenolic hydroxyl group influences the molecule's reactivity and electronic structure. Studying these interactions provides valuable insights into reaction mechanisms and the design of new catalysts.
Theoretically, the unique electronic nature of these compounds is of great interest. The sulfur atom in the thiophene ring can participate in additional hydrogen bonding, enhancing drug-receptor interactions. nih.gov Moreover, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, which can improve a compound's physicochemical properties and metabolic stability. nih.gov Quantum chemical calculations are employed to understand the effects of molecular structure on the separation of mixtures containing thiophene, which has practical implications for industrial processes. researchgate.net
Detailed Research Findings
The synthesis of phenol-thiophene derivatives often involves well-established organometallic cross-coupling reactions. The Suzuki-Miyaura reaction is a common method, utilizing a palladium catalyst to couple a thiophene boronic acid with a phenol derivative.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | 5-Methylthiophene-3-boronic acid, Aryl halide (phenol derivative) | Pd(PPh₃)₄, K₂CO₃ | 3-aryl-5-methylthiophene |
The resulting phenol-thiophene core can then be further functionalized. For example, reaction with an isocyanate can yield a diarylurea, a class of compounds with known biological activity.
| Starting Material | Reagent | Product | Biological Activity |
| 3-(5-methylthiophen-3-yl)aniline | 4-chlorophenyl isocyanate | 3-(4-chlorophenyl)-1-[3-(5-methylthiophen-3-yl)phenyl]urea | CB1 receptor modulator (IC₅₀ = 70 nM) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHSMWBDGKXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683665 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-23-2 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 5 Thiophen 3 Yl Phenol
Retrosynthetic Analysis and Key Disconnection Strategies for 2-Methyl-5-(thiophen-3-YL)phenol
Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing a target molecule into simpler, readily available starting materials. youtube.com For this compound, the most logical disconnection strategy involves breaking the C-C bond between the phenol (B47542) and thiophene (B33073) rings. This is a standard approach for biaryl compounds and points directly toward a cross-coupling reaction as the key bond-forming step.
This primary disconnection generates two key synthons: a 3-thienyl fragment and a 2-methyl-5-hydroxyphenyl fragment. These idealized fragments can be represented by several practical synthetic equivalents. The most common synthetic equivalents for cross-coupling reactions are an organoboron compound and an organohalide. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnecting to 3-thienylboronic acid and a halogenated phenol, specifically 5-bromo-2-methylphenol.
Pathway B: Disconnecting to 3-bromothiophene (B43185) and a boronic acid derivative of the phenol, namely (3-hydroxy-4-methylphenyl)boronic acid.
A secondary but crucial consideration is a functional group interconversion (FGI). youtube.com The hydroxyl group of the phenol is acidic and can interfere with many organometallic reagents and catalysts. Therefore, a more refined retrosynthetic plan would involve protecting the phenol's hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) during the coupling reaction, followed by a deprotection step to reveal the final product. The synthesis of the precursors themselves, such as the regioselective bromination of 2-methylphenol, represents another layer of the synthetic challenge.
Catalytic Coupling Reactions in the Formation of the this compound Core
The formation of the aryl-heteroaryl bond in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Approaches to this compound
Palladium-catalyzed reactions are the cornerstone of modern biaryl synthesis. The Suzuki-Miyaura cross-coupling is a particularly common and robust method for this type of transformation. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a viable Suzuki-Miyaura reaction would couple a 3-thienylboronic acid with a protected 5-bromo-2-methylphenol. The phenolic hydroxyl group is typically protected as an ether (e.g., methoxy ether) to prevent side reactions. The choice of catalyst, ligand, and base is critical for achieving a high yield.
Table 1: Common Reagents for Suzuki-Miyaura Synthesis
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and influences catalytic activity and selectivity. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene (B28343)/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |
A typical reaction would involve heating the aryl halide and boronic acid with a catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a solvent system like toluene/water or dioxane.
Alternative Transition Metal-Mediated Syntheses of this compound
While palladium catalysis is prevalent, other transition metals can also mediate the formation of the C-C bond.
Stille Coupling: This reaction uses a palladium catalyst to couple an organohalide with an organotin compound (e.g., 3-(tributylstannyl)thiophene). Stille couplings are often tolerant of a wide range of functional groups but are less favored today due to the toxicity of organotin reagents.
Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by palladium or nickel. A 3-thienylzinc halide could be coupled with the protected 5-bromo-2-methylphenol. These reactions are often very fast and high-yielding.
Copper-Catalyzed Coupling: Ullmann-type reactions, which use copper catalysts, can also form aryl-aryl bonds. beilstein-journals.org However, they traditionally require high temperatures and stoichiometric amounts of copper. Modern variations use catalytic amounts of copper with appropriate ligands, but these are sometimes less general than palladium-catalyzed methods for this specific transformation.
Regioselective Functionalization Strategies for Thiophene and Phenol Moieties in this compound Synthesis
Achieving the correct substitution pattern on both aromatic rings is a significant challenge that requires careful control of regioselectivity.
The synthesis of the required precursor, 5-bromo-2-methylphenol, is not straightforward. In 2-methylphenol (o-cresol), both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Direct bromination would likely yield a mixture of products, with bromination occurring at the positions para to the hydroxyl group (4-position) and para to the methyl group (5-position), as well as the ortho-position (6-position). To achieve selective bromination at the 5-position, a multi-step strategy involving protecting or directing groups might be necessary to control the regiochemical outcome.
Similarly, the functionalization of thiophene requires regioselective control. Electrophilic substitution of thiophene, such as bromination, occurs preferentially at the C2 and C5 positions due to the higher stability of the cationic intermediate. Synthesizing the 3-substituted thiophene precursor therefore requires specific methods. One common approach is the bromination of thiophene, followed by metal-halogen exchange with a strong base (like n-butyllithium) at low temperatures and subsequent quenching with an electrophile. To obtain 3-thienylboronic acid, 3-bromothiophene can be lithiated and then reacted with a trialkyl borate.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
To maximize the yield and efficiency of the synthesis, particularly for the key cross-coupling step, several reaction parameters must be carefully optimized. researchgate.net The interplay between the catalyst, ligand, base, solvent, and temperature determines the success of the reaction. researchgate.net
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Variable | Influence on Reaction |
|---|---|---|
| Catalyst & Ligand | Type of Pd precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., phosphines, N-heterocyclic carbenes). | The ligand's steric and electronic properties affect catalyst stability, activity, and the rate of oxidative addition and reductive elimination. |
| Base | Identity (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and concentration. | The strength and solubility of the base influence the rate of transmetalation. A stronger base may increase the rate but can also lead to side reactions like catalyst decomposition. |
| Solvent | Polarity and aprotic/protic nature (e.g., Toluene, DMF, Dioxane, THF, often with water). | The solvent system must solubilize both the organic and inorganic reagents and can significantly impact reaction rates and catalyst stability. |
| Temperature | Typically ranges from room temperature to >100°C. | Higher temperatures generally increase the reaction rate but can also promote catalyst degradation and side product formation. |
| Reactant Ratio | Stoichiometry of aryl halide to boronic acid. | A slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. |
| Reaction Time | Monitored by techniques like TLC or GC-MS. | The reaction should be run to completion to maximize yield, but excessively long times can lead to product or catalyst decomposition. |
Optimization is an iterative process. For instance, a preliminary screen might test various bases with a standard catalyst like Pd(PPh₃)₄. Once the best base is identified, different solvents or catalyst/ligand combinations can be explored to further enhance the yield and purity of this compound.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles aims to make chemical syntheses more environmentally benign and sustainable. researchgate.net Several aspects of the synthesis of this compound can be improved from a green chemistry perspective.
Solvent Selection: Traditional solvents for cross-coupling reactions, such as toluene and DMF, have significant environmental and health concerns. Green chemistry encourages their replacement with safer alternatives like water, ethanol, or other bio-derived solvents. Aqueous Suzuki-Miyaura reactions are well-established and represent a much greener option.
Energy Efficiency: Many coupling reactions require prolonged heating, consuming considerable energy. The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net
Catalyst Efficiency: The development of highly active palladium catalysts allows for very low catalyst loadings (in parts-per-million, or ppm), which minimizes the amount of heavy metal waste. Using catalysts that are stable and recyclable also improves the green credentials of the process.
By integrating these principles, the synthesis of this compound can be made not only efficient and high-yielding but also more environmentally responsible.
Elucidation of the Molecular Structure of 2 Methyl 5 Thiophen 3 Yl Phenol Via Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of 2-Methyl-5-(thiophen-3-YL)phenol
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity of the atoms and the substitution patterns on the phenolic and thiophene (B33073) rings.
Based on established chemical shift principles and data from analogous structures like cresols and substituted thiophenes, a predicted ¹H NMR spectrum in a solvent such as CDCl₃ would exhibit distinct signals. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being concentration-dependent. The methyl group protons would resonate as a sharp singlet in the upfield region, typically around 2.3–2.5 ppm. The aromatic protons on the phenol (B47542) and thiophene rings would appear in the downfield region (approximately 6.5–7.5 ppm), with their multiplicity (splitting patterns) dictated by spin-spin coupling with adjacent protons.
The ¹³C NMR spectrum provides information on all unique carbon environments. The carbon atom attached to the hydroxyl group would be found in the 150-160 ppm range, while the other aromatic carbons would resonate between 110-145 ppm. The methyl carbon would produce a characteristic upfield signal at approximately 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Phenolic OH | 4.5 - 5.5 | broad s | 1H |
| Aromatic H | 6.7 - 7.4 | m | 6H (total on both rings) |
| Methyl H | 2.3 - 2.5 | s | 3H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-OH | 153 - 156 | Phenolic Carbon | |
| C-S (Thiophene) | 125 - 128 | Thiophene Carbons (α to S) | |
| C-C (Thiophene) | 120 - 127 | Thiophene Carbons (β to S) | |
| Aromatic C | 115 - 142 | Phenolic & Thiophene Carbons |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Characterization of this compound
To unambiguously assign all proton and carbon signals and confirm the compound's constitution, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to identify which protons are adjacent on the phenol and thiophene rings, allowing for a walkthrough of the spin systems on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J coupling). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals (or vice-versa). columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. For this compound, NOESY could show correlations between the methyl protons and the adjacent proton on the phenolic ring, further confirming the regiochemistry.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. The molecular formula for this compound is C₁₁H₁₀OS. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using electrospray ionization (ESI), that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀OS |
| Theoretical Exact Mass ([M]) | 190.0452 g/mol |
| Theoretical m/z for [M+H]⁺ | 191.0529 g/mol |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. C-H stretching vibrations for the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The region from 1400-1600 cm⁻¹ would contain characteristic C=C stretching vibrations of the aromatic and thiophene rings.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The C-S bond of the thiophene ring, which can be weak in the IR spectrum, may show a more prominent signal in the Raman spectrum (typically 600-800 cm⁻¹).
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Phenol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad (IR) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Methyl C-H | Stretch | 2850 - 2960 | Medium (IR) |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong (IR & Raman) |
| Phenol C-O | Stretch | 1200 - 1260 | Strong (IR) |
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms
As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported in public databases. However, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If suitable crystals could be grown, X-ray diffraction would provide exact bond lengths, bond angles, and the dihedral angle between the phenol and thiophene rings, offering definitive insight into the molecule's preferred conformation in the solid state. nih.gov
Crystallographic Data Interpretation and Intermolecular Interactions in this compound
Although experimental crystallographic data is unavailable, the molecular structure allows for the prediction of key intermolecular interactions that would govern its crystal packing. The most significant interaction would be hydrogen bonding involving the phenolic hydroxyl group. The -OH group can act as a hydrogen bond donor, while the oxygen atom itself and the π-electron systems of the aromatic rings can act as acceptors. It is highly probable that a strong O-H···O hydrogen bond would be observed, potentially forming chains or dimeric motifs.
Circular Dichroism Spectroscopy for Chiral Derivatives of this compound
The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy would be an invaluable tool for the stereochemical analysis of its chiral derivatives.
If a chiral center were introduced into the molecule—for instance, by replacing a hydrogen atom with a chiral alkyl group or by synthesizing an atropisomeric derivative where rotation between the rings is hindered—a pair of enantiomers would result. These enantiomers would be indistinguishable by most spectroscopic methods like NMR or MS.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers exhibit mirror-image CD spectra, with positive and negative absorptions (known as Cotton effects) at specific wavelengths corresponding to their electronic transitions. By comparing the experimental CD spectrum of a synthesized chiral derivative to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter could be unambiguously determined.
Chemical Reactivity, Transformation, and Derivatization of 2 Methyl 5 Thiophen 3 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring of 2-Methyl-5-(thiophen-3-YL)phenol
The phenol ring in this compound is highly susceptible to electrophilic aromatic substitution. This is due to the activating and ortho-, para-directing effects of the hydroxyl group, which increases the electron density of the aromatic ring. byjus.com
Key electrophilic substitution reactions include:
Nitration: When treated with dilute nitric acid at low temperatures, a mixture of ortho- and para-nitrophenols is typically formed. byjus.com With concentrated nitric acid, polynitrated products can be obtained. byjus.com
Halogenation: The phenol ring readily undergoes halogenation, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent can lead to monobromination, while using bromine water results in the formation of a tribromophenol precipitate. byjus.com
Kolbe's Reaction: In the presence of a weak electrophile like carbon dioxide, the phenoxide ion (formed by treating the phenol with a base) undergoes carboxylation, primarily at the ortho position, to yield a hydroxybenzoic acid derivative. byjus.com
Reimer-Tiemann Reaction: This reaction introduces a formyl group onto the phenol ring, typically at the ortho position, by reacting the phenol with chloroform (B151607) in a basic solution.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the aromatic ring attacks the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. uci.edu The initial attack is the rate-determining step. uci.edu
Functionalization of the Thiophene (B33073) Ring in this compound
The thiophene ring, another key component of the molecule, is also amenable to functionalization, particularly through electrophilic substitution reactions. Thiophene is generally more reactive than benzene (B151609) in such reactions. nih.govpearson.com
Common functionalization reactions for the thiophene ring include:
Halogenation: Bromination and chlorination can be achieved using appropriate halogenating agents.
Acylation: The introduction of an acyl group can be accomplished through Friedel-Crafts acylation.
Sulfonation: Treatment with sulfuric acid can lead to the sulfonation of the thiophene ring. nih.gov
The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituents.
Redox Chemistry of this compound
The redox chemistry of this compound is centered around its phenol and thiophene functionalities.
Oxidation: The phenol group can be oxidized to form a quinone derivative. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. The thiophene ring can also be oxidized to form sulfoxides or sulfones.
Reduction: The thiophene ring can be reduced using agents like lithium aluminum hydride.
The redox potential of the phenol group is a key parameter in its electrochemical behavior. Studies on similar phenol-containing proteins have shown that the phenol/phenol radical redox couple is reversible and plays a crucial role in electron transfer processes. nih.gov
Mechanistic Pathways of Key Transformations Involving this compound
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Electrophilic Aromatic Substitution: As previously mentioned, this proceeds through a resonance-stabilized carbocation intermediate. uci.edu The stability of this intermediate determines the regioselectivity of the reaction.
Nucleophilic Aromatic Substitution: While less common for the phenol ring itself, derivatives of this compound can undergo nucleophilic aromatic substitution, particularly if strong electron-withdrawing groups are present on the aromatic rings.
Metal-Catalyzed Cross-Coupling Reactions: The synthesis of the parent compound itself often involves a Suzuki-Miyaura coupling, where a boronic acid derivative of thiophene is coupled with a halogenated phenol in the presence of a palladium catalyst. This highlights the utility of organometallic chemistry in constructing the core structure.
Synthesis and Characterization of Novel Derivatives of this compound for Structure-Property Relationship Studies
The synthesis of novel derivatives of this compound allows for the systematic investigation of structure-property relationships. By modifying the substituents on either the phenol or thiophene ring, properties such as electronic behavior, solubility, and biological activity can be fine-tuned.
For instance, the synthesis of various thiophene-2-carboxamide derivatives has been reported, with different substituents on the thiophene ring leading to varied antibacterial activities. nih.gov The characterization of these new compounds is typically achieved through techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. acs.orgbldpharm.com
| Derivative Type | Synthetic Method | Key Properties Studied |
| Thiophene-2-carboxamides | Cyclization of thiocarbamoyl derivatives with α-halogenated reagents nih.gov | Antibacterial activity nih.gov |
| Diarylureas | Coupling reactions | CB1 receptor allosteric modulation |
| Polycyclic Pyrazolinones | Multi-step synthesis involving nucleophilic aromatic substitution mdpi.com | Herbicidal activity mdpi.com |
Polymerization Reactions Involving this compound Monomers
The presence of both a phenol and a thiophene moiety makes this compound an interesting monomer for polymerization reactions.
Phenolic Resins: The phenol group can participate in condensation polymerization with aldehydes, such as formaldehyde, to form phenolic resins.
Conducting Polymers: The thiophene ring is a well-known building block for conducting polymers. Electropolymerization or chemical polymerization of thiophene-containing monomers can lead to the formation of polythiophenes, which have applications in electronics and materials science.
The study of polymerization involving this monomer could lead to the development of new materials with unique combinations of properties, such as thermal stability from the phenolic component and conductivity from the polythiophene backbone. The chain transfer activity of phenols in radical polymerization has been studied, although they are generally considered weak inhibitors. researchgate.net
Computational and Theoretical Investigations of 2 Methyl 5 Thiophen 3 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-Methyl-5-(thiophen-3-YL)phenol
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing the B3LYP functional with various basis sets such as 6-311++G(d,p). digitellinc.com These calculations are instrumental in optimizing the molecular geometry and understanding the distribution of electrons within the molecule.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. digitellinc.com A smaller gap generally implies higher reactivity.
Furthermore, electrostatic potential maps can be generated to identify the nucleophilic and electrophilic sites within the molecule. For this compound, the phenolic oxygen is expected to be a region of high negative potential (nucleophilic), while the hydrogen of the hydroxyl group would exhibit a positive potential (electrophilic). These maps are invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Representative Quantum Chemical Calculation Parameters
| Parameter | Typical Computational Method | Information Yielded |
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | DFT | Assessment of chemical reactivity and electronic excitation energies. |
| Electrostatic Potential | DFT | Identification of nucleophilic and electrophilic sites for reactivity prediction. |
| Mulliken Charges | DFT | Distribution of atomic charges within the molecule. tandfonline.com |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving this compound
DFT studies are powerful tools for investigating the mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface for a given reaction, identifying the transition states and intermediates, which allows for the determination of reaction barriers and the feasibility of different pathways.
Common reactions for this class of compounds include oxidation, reduction, and electrophilic substitution. For instance, DFT calculations can model the oxidation of the phenol (B47542) group to a quinone derivative. nih.gov Such calculations would involve optimizing the geometries of the reactant, product, and the transition state connecting them, thereby elucidating the energy profile of the reaction.
Similarly, electrophilic substitution reactions on either the phenol or thiophene (B33073) ring can be computationally explored. Theoretical investigations into the pyrolysis and desulfurization of thiophene and its derivatives have been conducted using DFT, providing insights into the bond dissociation energies and the stability of various intermediates. researchgate.netnih.gov These methodologies can be applied to understand the thermal stability and decomposition pathways of this compound. The presence of substituents, such as the methyl group, can influence the reaction pathways, and DFT can quantify these electronic and steric effects. tandfonline.com
Molecular Dynamics (MD) Simulations of this compound in Solution and Solid State
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
In solution, MD simulations can be used to investigate the solvation of this compound, revealing the arrangement of solvent molecules around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar solvents. acs.org The aggregation behavior of small aromatic molecules in solution can also be studied through MD, which is relevant for understanding properties like solubility and for predicting self-assembly. nih.govnih.gov
In the solid state, MD simulations can provide insights into the crystal packing and the dynamics of the molecules within the crystal lattice. This can be particularly useful for understanding the polymorphism of the compound and for interpreting experimental data from techniques like solid-state NMR.
Table 2: Applications of Molecular Dynamics Simulations
| Simulation Environment | Properties Investigated |
| In Solution | Solvation structure, intermolecular interactions, diffusion coefficients, aggregation behavior. |
| In Solid State | Crystal packing, lattice dynamics, phase transitions, mechanical properties. |
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl and thiophene rings. Conformational analysis aims to identify the stable conformers of the molecule and to determine the energy barriers for interconversion between them.
Computational methods, such as DFT, can be used to construct a potential energy surface by calculating the energy of the molecule as a function of the dihedral angle between the two rings. nih.gov For biphenyl (B1667301) and related compounds, it is known that the conformation is a delicate balance between steric hindrance (repulsion between ortho hydrogens) and electronic effects (conjugation between the rings). ic.ac.ukutah.edu In the case of this compound, the methyl group and the sulfur atom in the thiophene ring will also influence the preferred conformation.
The energy landscape of the molecule can be complex, with multiple local minima corresponding to different stable conformations. researchgate.net Understanding this landscape is crucial as the conformational state of the molecule can significantly impact its properties and biological activity.
Spectroscopic Parameter Prediction using Computational Methods for this compound
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated IR spectrum with the experimental one, assignments of the vibrational modes can be made, providing confidence in the optimized molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are often in good agreement with experimental values, aiding in the structural elucidation of the compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions occurring within the molecule.
Table 3: Computational Prediction of Spectroscopic Data
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| Infrared (IR) | DFT (e.g., B3LYP) | Vibrational frequencies and intensities. |
| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts. |
| UV-Vis | TD-DFT | Excitation energies (λmax) and oscillator strengths. |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov While no specific QSPR model for this compound has been reported, the methodology can be applied to predict various properties of this compound.
A QSPR model is developed by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the property of interest. mdpi.commdpi.com
For this compound, QSPR models could be developed to predict properties such as its antioxidant activity, which is a known characteristic of phenolic compounds. tandfonline.com Other properties that could be modeled include solubility, lipophilicity (logP), and chromatographic retention indices. The predictive power of such models would be valuable for screening virtual libraries of related compounds for desired properties.
No Publicly Available Research Found for "this compound" in Advanced Materials Science and Catalysis
Despite a comprehensive search of scientific literature and databases, no specific research or applications concerning the chemical compound This compound were found in the areas of organic electronic materials, supramolecular chemistry, or catalysis as outlined in the requested article structure.
The investigation sought to uncover detailed findings on the use of this specific compound in the development of conducting polymers, photoactive materials, and its role in self-assembly and catalytic processes. However, the search yielded no scholarly articles, patents, or conference proceedings that mention or allude to the synthesis, properties, or applications of this compound in these advanced fields.
General searches on related chemical structures, such as thiophene-phenol derivatives, indicate that this class of compounds holds theoretical potential for such applications due to the electronic properties of the thiophene ring and the reactive nature of the phenol group. Thiophene-based molecules are widely studied for their utility in conducting polymers and organic electronics. Similarly, phenol derivatives are known to act as precursors for ligands in catalysis and building blocks in supramolecular chemistry.
However, without any specific studies on this compound, it is not possible to provide the detailed, scientifically accurate content requested for the following outlined sections:
Advanced Applications of 2 Methyl 5 Thiophen 3 Yl Phenol in Materials Science and Catalysis
Catalytic Potential of 2-Methyl-5-(thiophen-3-YL)phenol and its Metal Complexes
Application in Organic Transformations as a Catalyst or Precursor
This lack of available data suggests that this compound may be a novel compound with research into its advanced applications yet to be published, or it may be a compound that has not been identified as a viable candidate for these specific fields of study. Therefore, the creation of an informative and scientifically accurate article based on the provided outline is not feasible at this time.
Integration of this compound in Chemical Sensor Technologies: An Area of Untapped Potential
Extensive literature searches have revealed a significant gap in the current body of scientific research regarding the specific applications of this compound in the field of chemical sensor technologies. While the constituent molecular fragments, namely substituted phenols and thiophene (B33073) derivatives, are individually well-represented in sensor research, their combined entity in the form of this compound has not been explored for this purpose. This section will, therefore, discuss the potential avenues for its integration based on the known properties of its structural components and the current trends in chemical sensor design.
The unique combination of a phenol (B47542) ring, a methyl group, and a thiophene moiety within one molecule suggests that this compound could be a versatile platform for developing novel sensors. The phenolic hydroxyl group can act as a proton donor and a hydrogen bond site, making it a potential recognition element for various analytes. The thiophene ring, a sulfur-containing heterocycle, is known for its electron-rich nature and its ability to participate in π-π stacking interactions and coordinate with metal ions. These properties are highly desirable in the design of both electrochemical and optical sensors.
Potential Applications in Electrochemical Sensing
In the realm of electrochemical sensors, this compound could be utilized in several ways. One promising approach is its use as a monomer for the creation of electropolymerized films. The phenol and thiophene rings are both amenable to electropolymerization, which would allow for the in-situ modification of electrode surfaces with a thin, uniform, and stable polymer film. This polymer, poly(this compound), would possess a high surface area and a multitude of recognition sites, potentially enhancing the sensitivity and selectivity of the sensor.
Furthermore, the inherent redox activity of the phenol group could be exploited for the direct electrochemical detection of certain analytes. The oxidation of the phenolic hydroxyl group can be influenced by the presence of target molecules, leading to a measurable change in the electrochemical signal. This mechanism could be particularly effective for the detection of reactive oxygen species, heavy metal ions, and certain biomolecules.
Prospects in Optical and Fluorescent Sensing
The thiophene component of this compound opens up possibilities for its use in optical and fluorescent sensors. Thiophene-containing compounds are known to exhibit interesting photophysical properties, including fluorescence. The fluorescence of this compound could be quenched or enhanced upon interaction with specific analytes, forming the basis of a "turn-off" or "turn-on" fluorescent sensor.
Moreover, the molecule could be functionalized with other chromophores or fluorophores to create more complex sensor systems. For instance, it could be integrated into a Förster Resonance Energy Transfer (FRET) based sensor, where the binding of an analyte would induce a conformational change, altering the distance between a donor and an acceptor fluorophore and thus modulating the FRET efficiency.
Future Research Directions
To unlock the potential of this compound in chemical sensor technology, several key research avenues need to be explored. Firstly, the fundamental electrochemical and photophysical properties of the molecule must be thoroughly characterized. This includes determining its oxidation potential, fluorescence quantum yield, and absorption and emission spectra.
Secondly, methods for the controlled deposition or immobilization of this compound onto various transducer surfaces, such as electrodes and optical fibers, need to be developed. This could involve techniques like electropolymerization, self-assembly, or covalent attachment.
Finally, the sensing performance of these functionalized surfaces towards a wide range of analytes should be systematically investigated. This would involve evaluating key analytical parameters such as sensitivity, selectivity, response time, and stability. While no direct research on the sensor applications of this compound currently exists, the analysis of its structural components strongly suggests that it is a promising candidate for the development of next-generation chemical sensors.
Future Directions and Emerging Research Avenues for 2 Methyl 5 Thiophen 3 Yl Phenol
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly methods for synthesizing 2-Methyl-5-(thiophen-3-YL)phenol is a key area of ongoing research. Traditional methods often rely on cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst to form a bond between a thiophene (B33073) derivative and a phenol (B47542) derivative.
Future research is focused on creating more sustainable synthetic routes. This includes the exploration of "green chemistry" principles to reduce waste and energy consumption. One promising approach is the development of catalytic systems that operate under milder conditions and use less hazardous reagents. For instance, continuous-flow synthesis is being investigated as a more efficient and scalable alternative to traditional batch processes. This method allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Expansion of the Scope of Chemical Transformations Involving this compound
Researchers are actively investigating new chemical transformations involving this compound to create a wider range of derivatives with diverse properties. The presence of both a phenol and a thiophene ring allows for a variety of chemical modifications.
The phenolic hydroxyl group can undergo reactions such as etherification and esterification to produce new compounds. The thiophene ring, on the other hand, is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the ring. Additionally, the entire molecule can undergo oxidation or reduction, leading to the formation of quinone derivatives or hydrogenated products, respectively.
Future explorations in this area may involve the use of novel catalytic systems to achieve selective transformations at specific positions on the molecule. This could lead to the synthesis of a library of new compounds with tailored electronic and steric properties for various applications.
Advanced Computational Studies to Predict and Optimize Chemical Behavior of this compound
Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational studies, such as Density Functional Theory (DFT), are being employed to predict and optimize the chemical behavior of this compound.
These computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. For example, DFT calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity in chemical reactions. By simulating various reaction pathways, researchers can predict the most likely products and optimize reaction conditions for higher yields and selectivity.
Future research in this area will likely involve the use of more sophisticated computational models to study the compound's interactions with biological targets or materials surfaces, paving the way for its application in drug discovery and materials science.
Exploration of Undiscovered Applications in Advanced Materials Science and Catalysis for this compound
The unique combination of a phenol and a thiophene ring in this compound makes it an attractive candidate for applications in advanced materials science and catalysis. Thiophene-containing compounds are known for their interesting electronic and optical properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The phenolic group provides a site for polymerization or grafting onto surfaces, allowing for the creation of new materials with tailored properties. For example, it could be incorporated into polymer backbones to enhance their thermal stability or conductivity.
In the field of catalysis, the compound itself or its derivatives could act as ligands for metal catalysts, influencing their activity and selectivity in various chemical reactions. The sulfur atom in the thiophene ring and the oxygen atom in the phenol group can coordinate with metal centers, creating a unique chemical environment that could lead to novel catalytic activities.
Future research will focus on synthesizing and characterizing new materials and catalytic systems based on this compound and evaluating their performance in various applications.
Q & A
Q. What are the recommended methods for synthesizing 2-methyl-5-(thiophen-3-YL)phenol, and how can reaction conditions be optimized?
A common approach involves Suzuki-Miyaura cross-coupling to link the thiophene and phenol moieties. For example, using a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmosphere (argon/nitrogen) in anhydrous tetrahydrofuran (THF) or toluene . Reaction optimization includes:
- Temperature control : Maintain 80–100°C to balance reactivity and side-product suppression.
- Ligand selection : Bidentate ligands (e.g., XPhos) improve catalytic efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol ensures purity.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene and phenol rings) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish substitution positions .
- Mass spectrometry (EI/ESI-MS) : Look for molecular ion peaks matching the molecular formula (C₁₁H₁₀OS). Fragmentation patterns (e.g., loss of –OH or thiophene ring cleavage) validate connectivity .
Q. What crystallographic tools are suitable for resolving the solid-state structure of this compound?
Advanced Research Questions
Q. How do computational methods (DFT) predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate:
Q. What electrochemical techniques characterize redox behavior, and how do structural modifications influence it?
- Cyclic voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in acetonitrile with 0.1 M TBAPF₆.
- Oxidation peaks (e.g., ~1.7 V vs. Ag/Ag⁺) correlate with thiophene ring activity.
- Substitution at the phenol –OH group (e.g., methylation) shifts redox potentials due to steric/electronic effects .
Q. How do hydrogen-bonding networks affect crystallographic packing and stability?
Q. How can contradictory data between computational and experimental results be resolved?
- Case example : If DFT predicts a planar thiophene-phenol dihedral angle but XRD shows a twist:
Methodological Notes
- Synthetic reproducibility : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc).
- Data validation : Cross-reference spectroscopic data with databases (e.g., SDBS) and computational predictions .
- Contradiction resolution : Use Bayesian statistics to weigh experimental vs. theoretical uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
